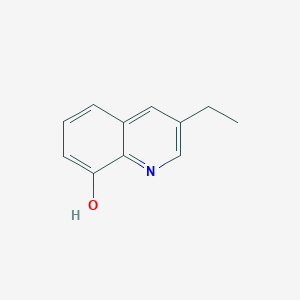

8-Quinolinol, 3-ethyl-

説明

BenchChem offers high-quality 8-Quinolinol, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinol, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-ethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHTKIAQIBFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074118 | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111470-98-5 | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"8-Quinolinol, 3-ethyl-" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-8-Quinolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinol, also known as oxine, and its derivatives are a class of bicyclic aromatic compounds renowned for their versatile applications. Structurally, they consist of a pyridine ring fused to a phenol. This arrangement confers potent chelating properties, allowing them to form stable complexes with a wide array of metal ions.[1] This characteristic has made them invaluable in analytical chemistry, as corrosion inhibitors, and as scaffolds for developing therapeutic agents, including insecticides, fungicides, and neuroprotective compounds.[1][2]

This guide focuses on a specific derivative, 3-ethyl-8-quinolinol (IUPAC Name: 3-Ethylquinolin-8-ol). With a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , this compound represents an important synthetic target.[3] We will provide a detailed exploration of its synthesis via the Doebner-von Miller reaction, delve into the mechanistic rationale behind the chosen methodology, and present a comprehensive strategy for its structural characterization using modern analytical techniques.

Part 1: Synthesis of 3-Ethyl-8-Quinolinol

The construction of the quinoline core of 3-ethyl-8-quinolinol is efficiently achieved through a classic named reaction in heterocyclic chemistry: the Doebner-von Miller reaction. This reaction is a modification of the Skraup synthesis and is exceptionally well-suited for producing substituted quinolines.[4][5][6] It involves the acid-catalyzed reaction of an aromatic amine with an α,β-unsaturated carbonyl compound.[5]

Reaction Scheme & Mechanistic Insights

The synthesis of 3-ethyl-8-quinolinol employs o-aminophenol as the aromatic amine and 2-ethylacrolein as the α,β-unsaturated aldehyde. The reaction is typically conducted in the presence of a strong acid, such as hydrochloric acid, and an oxidizing agent, like o-nitrophenol, to facilitate the final aromatization step.[7]

Causality Behind Experimental Choices:

-

o-Aminophenol: This reactant provides the foundational benzene ring and the nucleophilic amino group required for the initial step of the reaction. The ortho-positioned hydroxyl group ultimately becomes the defining feature of the final 8-quinolinol product.

-

2-Ethylacrolein: This α,β-unsaturated aldehyde is the key building block for the pyridine portion of the quinoline ring. The ethyl group at the 2-position of the acrolein directly translates to the ethyl substituent at the 3-position of the final quinoline product.

-

Hydrochloric Acid: Acts as a catalyst, protonating the carbonyl of the acrolein, which activates it for nucleophilic attack by the aniline.[5]

-

o-Nitrophenol: This component serves as the oxidizing agent. After the initial cyclization and dehydration steps, a dihydroquinoline intermediate is formed. The o-nitrophenol oxidizes this intermediate to the fully aromatic quinoline system, while it is itself reduced to o-aminophenol.[7][8] This is a critical step for achieving the stable aromatic product.

The mechanism proceeds through several key stages[4][6]:

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the nucleophilic nitrogen from o-aminophenol to the β-carbon of the protonated 2-ethylacrolein.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the carbonyl carbon, leading to the formation of a heterocyclic ring.

-

Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline derivative.

-

Aromatization: The dihydroquinoline is then oxidized by o-nitrophenol to yield the final, stable aromatic product, 3-ethyl-8-quinolinol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-ethyl-8-quinolinol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-ethyl-8-hydroxyquinoline.[7]

-

Reaction Setup: To a stirred mixture of o-aminophenol (296 g) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g), heat the contents to 100°C.

-

Reagent Addition: Slowly add 2-ethylacrolein (161.5 g) to the heated mixture over a period of two hours, maintaining the temperature at 100°C.

-

Reaction Completion: Allow the reaction mixture to stir at 100°C for an additional two hours after the addition is complete.

-

Workup: Cool the reaction mixture to room temperature. Add methylene chloride to the flask. While stirring vigorously, adjust the pH of the mixture to 7.0 using concentrated ammonium hydroxide. This neutralizes the acid and precipitates the product.

-

Extraction: Separate the organic phase (methylene chloride layer). Concentrate the organic phase under reduced pressure to remove the solvent and obtain the crude product.

-

Purification: Purify the resulting residue by vacuum distillation at 5 mm Hg. Collect the distillate fraction that has a vapor temperature between 130°C and 165°C. This fraction contains the desired 3-ethyl-8-hydroxyquinoline.[7]

-

Purity Analysis: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC), with expected purities in the range of 93% to 98%.[7]

Part 2: Characterization of 3-Ethyl-8-Quinolinol

Once synthesized, the identity, structure, and purity of the compound must be rigorously confirmed. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

Characterization Workflow Diagramdot

Sources

- 1. autechindustry.com [autechindustry.com]

- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

Foreword: The Strategic Importance of the 8-Hydroxyquinoline Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-8-hydroxyquinoline

The 8-hydroxyquinoline (8-HQ) framework is a quintessential "privileged structure" in the fields of medicinal chemistry, analytical science, and materials development.[1][2] Its unique configuration, featuring a planar bicyclic system with a hydroxyl group positioned peri to a nitrogen atom, imparts potent and versatile metal-chelating capabilities.[3][4][5] This fundamental property is the cornerstone of its diverse biological activities—ranging from antimicrobial and anticancer to neuroprotective effects—and its applications as a fluorescent sensor and component in Organic Light-Emitting Diodes (OLEDs).[2][6][7]

Modifications to the 8-HQ core are a primary strategy for fine-tuning its physicochemical and biological properties. The introduction of an ethyl group at the C-3 position creates 3-ethyl-8-hydroxyquinoline , a derivative whose specific characteristics are not widely documented in public literature. This guide, therefore, serves a dual purpose: first, to consolidate the known chemistry of this molecule, and second, to provide a predictive and methodological framework for its characterization. By grounding our analysis in the well-established properties of the parent 8-hydroxyquinoline, we will explain the anticipated impact of C-3 ethylation and provide robust, field-proven protocols for the empirical determination of its key physicochemical parameters. This document is designed for the practicing researcher, offering both the theoretical underpinnings and the practical workflows necessary to fully exploit the potential of this specific derivative in drug discovery and materials science.

Synthesis and Structural Elucidation

The strategic synthesis of 3-ethyl-8-hydroxyquinoline is critical for obtaining high-purity material for subsequent analysis and application. The primary documented route involves a variation of the Skraup synthesis.

Synthetic Pathway

The synthesis is achieved through the reaction of o-aminophenol with 2-ethylacrolein in the presence of an acid catalyst and an oxidizing agent (o-nitrophenol).[8] This one-pot reaction constructs the quinoline ring system with the desired ethyl substitution at the C-3 position.

Caption: Synthetic route for 3-ethyl-8-hydroxyquinoline.[8]

Protocol: Synthesis of 3-Ethyl-8-hydroxyquinoline

This protocol is adapted from established procedures.[8]

-

Reaction Setup: To a stirred mixture of o-aminophenol (1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid (296 g), heat the solution to 100°C.

-

Reagent Addition: Add 2-ethylacrolein (161.5 g) dropwise over a two-hour period, maintaining the reaction temperature at 100°C.

-

Reaction: Allow the mixture to stir at 100°C for an additional two hours after the addition is complete.

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Add methylene chloride and adjust the pH to 7.0 with concentrated ammonium hydroxide while stirring vigorously.

-

Isolation: Separate the organic phase. Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purification: Purify the residue by vacuum distillation, collecting the fraction with a vapor temperature of 130°C to 165°C at 5 mm Hg. This yields 3-ethyl-8-hydroxyquinoline with 93-98% purity, which should be verified by HPLC.

Core Physicochemical Properties

The introduction of the C-3 ethyl group is predicted to modulate the core properties of the 8-hydroxyquinoline scaffold. The following table summarizes the known data for the parent compound and the expected values for the 3-ethyl derivative.

| Property | 8-Hydroxyquinoline (Parent) | 3-Ethyl-8-hydroxyquinoline (Predicted/Rationale) | Significance in Drug Development |

| Molecular Weight | 145.16 g/mol | 173.22 g/mol | Influences diffusion, formulation, and fits within Lipinski's Rule of Five. |

| Melting Point | 70-76°C[9][10] | Likely similar or slightly lower | Purity indicator; affects solid-state formulation. |

| Boiling Point | 267°C[9][11] | Higher due to increased mass and van der Waals forces | Relevant for purification by distillation. |

| pKa₁ (Phenolic OH) | ~9.8[12] | Slightly higher (~9.9-10.1) | Determines ionization state at physiological pH (7.4), affecting solubility and receptor binding. |

| pKa₂ (Quinoline N-H⁺) | ~5.0[12] | Slightly higher (~5.1-5.3) | Governs the molecule's behavior in acidic environments (e.g., stomach). |

| logP (Octanol/Water) | ~1.85-2.0[9] | Higher (~2.5-2.8) | Key indicator of lipophilicity, influencing membrane permeability, protein binding, and metabolism.[13][14] |

| Aqueous Solubility | 0.56 g/L[9] | Lower | Affects bioavailability and formulation options. |

Acidity, Basicity, and Zwitterionic Equilibrium (pKa)

The pKa values are paramount as they dictate the charge state of the molecule in different biological compartments. The electron-donating nature of the ethyl group is expected to slightly increase the electron density on both the phenolic oxygen and the quinoline nitrogen, making the phenol slightly less acidic (higher pKa) and the nitrogen slightly more basic (higher pKa for the conjugate acid).

Like its parent, 3-ethyl-8-hydroxyquinoline can exist in a tautomeric equilibrium with its zwitterionic form, a process facilitated by intramolecular proton transfer.[3]

Caption: Tautomeric equilibrium of 3-ethyl-8-hydroxyquinoline.

Lipophilicity and Solubility (logP)

Lipophilicity, quantified by logP, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15][16] The addition of an ethyl group (-CH₂CH₃) significantly increases the nonpolar character of the molecule, thereby increasing its logP value. This enhanced lipophilicity suggests better passive diffusion across cell membranes but may also lead to lower aqueous solubility, potentially requiring advanced formulation strategies.

Spectroscopic and Analytical Characterization

A robust analytical package is essential for confirming the structure and purity of 3-ethyl-8-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 2.7-2.9 ppm (CH₂). The aromatic protons on the quinoline ring will appear between 7.0 and 8.9 ppm, with coupling patterns confirming the substitution pattern. The phenolic proton (OH) will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show two aliphatic signals for the ethyl group (typically ~15 ppm for CH₃ and ~25 ppm for CH₂) in addition to the nine aromatic carbon signals, with chemical shifts influenced by the hydroxyl and ethyl substituents.

Vibrational Spectroscopy (FTIR)

The FTIR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.

-

C-H stretches (aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H stretches (aliphatic): Sharp peaks just below 3000 cm⁻¹ (from the ethyl group).

-

C=C and C=N stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring.

Electronic and Luminescence Spectroscopy (UV-Vis & Fluorescence)

8-hydroxyquinoline and its derivatives are known to be weakly fluorescent on their own due to an excited-state intramolecular proton transfer (ESIPT) process that quenches emission.[17] However, upon chelation with metal ions, this process is inhibited, leading to a significant enhancement of fluorescence.[3]

-

UV-Vis Absorption: The molecule is expected to exhibit strong absorption bands in the UV region (typically 250-350 nm) corresponding to π-π* transitions within the quinoline aromatic system.[17]

-

Fluorescence Emission: In the free ligand state, weak fluorescence is expected. Upon complexation with diamagnetic metal ions like Zn²⁺ or Al³⁺, a strong fluorescence emission, likely in the blue-green region of the spectrum (~450-550 nm), is anticipated. This property is the basis for its use in fluorescent chemosensors.[18]

Metal Chelation: The Core Functional Property

The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a bidentate chelating agent for a vast array of metal ions.[3][5] The deprotonated hydroxyl group and the lone pair of the quinoline nitrogen form a stable five-membered ring with the metal center.

Caption: Formation of a 2:1 complex between 3-ethyl-8-hydroxyquinoline and a generic divalent metal ion (M²⁺).

The presence of the ethyl group at the C-3 position introduces steric bulk near the nitrogen atom. This could potentially influence the stability constant and the preferred coordination geometry of the resulting metal complexes compared to the unsubstituted parent ligand. This structural nuance could be exploited to achieve selectivity for certain metal ions or to fine-tune the biological activity of the resulting complex.

Appendix: Experimental Workflows

Workflow: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for determining the acidity and basicity constants.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of logP by HPLC

This method offers a rapid and reliable alternative to the traditional shake-flask method.

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of methanol (or acetonitrile) and water.

-

Calibration: Inject a series of standard compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene).

-

Retention Time Measurement: For each standard, measure the retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound like uracil.

-

Calculate Capacity Factor (k'): For each standard, calculate k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k') versus the known logP values for the standards. The resulting plot should be linear.

-

Sample Analysis: Dissolve 3-ethyl-8-hydroxyquinoline in the mobile phase and inject it into the HPLC system under the same conditions. Measure its retention time (t_R_sample).

-

Calculate logP: Calculate the k' for the sample. Use the linear equation from the calibration curve to determine the logP of 3-ethyl-8-hydroxyquinoline.

References

-

PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]

-

Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

-

Mil-czarek, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4057-4084. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 8-hydroxyquinoline-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]

-

Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

Shen, A. Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 61(19), 8563-8585. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 21(9), 1226. Retrieved from [Link]

-

Khan, I., et al. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18). Retrieved from [Link]

-

Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

Shen, A. Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Retrieved from [Link]

-

Mehata, M. S. (2001). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 39, 47-52. Retrieved from [Link]

-

Kiss, B., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds' (#44) lipophilicity and drug-like properties represented as.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

-

Beaudry, C. M., et al. (2011). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Synfacts, 2011(10), 1085. Retrieved from [Link]

-

University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Online Library. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipophilic efficiency. Retrieved from [Link]

-

Al-Jbouri, F. H. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Al-Nahrain University, 20(3), 54-61. Retrieved from [Link]

-

Al-Bayati, R. I. H. (2015). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Iraqi National Journal of Chemistry, 15(1), 1-10. Retrieved from [Link]

-

Caron, G., et al. (2016). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Retrieved from [Link]

-

ResearchGate. (n.d.). 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 10. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 11. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 12. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

- 15. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 16. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-8-Quinolinol

Introduction

3-Ethyl-8-quinolinol, a derivative of the versatile chelating agent 8-hydroxyquinoline, presents significant interest in medicinal chemistry and materials science.[1] Its unique structural features, combining the electron-rich phenol ring with a nitrogen-containing heterocycle, make it a prime candidate for the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure and electronic properties is paramount for its application and further development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 3-ethyl-8-quinolinol. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical choices and interpretation of the spectral features.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. For aromatic systems like 3-ethyl-8-quinolinol, this method reveals characteristic absorptions corresponding to π → π* and n → π* transitions of the quinoline ring system.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of 3-ethyl-8-quinolinol in a polar solvent like ethanol is predicted to exhibit multiple absorption bands characteristic of the quinoline scaffold.[2][3]

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

| ~210 | π → π | Phenyl ring |

| ~250 | π → π | Quinoline ring system |

| ~315 | n → π* | Non-bonding electrons on Nitrogen and Oxygen |

Note: These are predicted values based on the behavior of similar aromatic and heterocyclic compounds. Actual experimental values may vary slightly.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality and reproducible UV-Vis spectra for 3-ethyl-8-quinolinol.

Instrumentation: Dual-beam UV-Vis Spectrophotometer

Methodology:

-

Solvent Selection and Blanking:

-

Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol).

-

Fill both the sample and reference cuvettes with the chosen solvent and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm) to negate any absorbance from the solvent and cuvettes.

-

-

Sample Preparation:

-

Prepare a stock solution of 3-ethyl-8-quinolinol of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL). The final concentration should be adjusted to ensure the maximum absorbance falls within the optimal instrumental range (typically 0.2 - 0.8 arbitrary units).

-

-

Spectral Acquisition:

-

Rinse the sample cuvette with the dilute analyte solution before filling it.

-

Place the sample cuvette in the sample holder and the solvent-filled reference cuvette in the reference holder.

-

Acquire the spectrum over the selected wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), providing a quantitative measure of light absorption.

-

Interpretation of the UV-Vis Spectrum

The predicted spectrum is consistent with the extended π-system of the quinoline ring. The high-energy absorption around 210 nm is attributed to the phenyl portion of the molecule. The band at approximately 250 nm is characteristic of the conjugated system of the entire quinoline structure.[4] The lower energy, less intense band around 315 nm is likely due to the n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms. The ethyl group at the 3-position is expected to have a minimal effect on the electronic transitions, causing only a minor bathochromic (red) shift compared to the parent 8-quinolinol.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 3-ethyl-8-quinolinol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.65 | s | - | 1H |

| H-4 | 8.05 | s | - | 1H |

| H-5 | 7.45 | dd | J = 8.0, 1.2 | 1H |

| H-6 | 7.35 | t | J = 8.0 | 1H |

| H-7 | 7.15 | dd | J = 8.0, 1.2 | 1H |

| -OH | 9.50 | br s | - | 1H |

| -CH₂- | 2.80 | q | J = 7.6 | 2H |

| -CH₃ | 1.35 | t | J = 7.6 | 3H |

Note: These are predicted values. The chemical shift of the -OH proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.5 |

| C-3 | 130.0 |

| C-4 | 136.5 |

| C-4a | 128.0 |

| C-5 | 118.0 |

| C-6 | 127.5 |

| C-7 | 110.0 |

| C-8 | 153.0 |

| C-8a | 139.0 |

| -CH₂- | 25.0 |

| -CH₃ | 14.0 |

Note: These are predicted values based on computational models.

Experimental Protocol: Ensuring High-Resolution Data

This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-ethyl-8-quinolinol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Ensure the sample is fully dissolved and the solution is clear. If necessary, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Using the same sample, set up a ¹³C NMR experiment.

-

Due to the low natural abundance of ¹³C, a greater number of scans will be required.

-

Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Interpretation of the NMR Spectra

The predicted ¹H NMR spectrum shows distinct signals for the aromatic, ethyl, and hydroxyl protons. The downfield shifts of H-2 and H-4 are due to the deshielding effect of the electronegative nitrogen atom. The protons on the phenolic ring (H-5, H-6, H-7) exhibit characteristic splitting patterns (doublet of doublets and a triplet) due to ortho and meta coupling. The ethyl group protons appear as a quartet and a triplet, a classic ethyl pattern, confirming their connectivity. The broad singlet for the hydroxyl proton is typical and its chemical shift can vary.

The ¹³C NMR spectrum is consistent with the 11 unique carbon atoms in the structure. The carbons attached to the electronegative nitrogen (C-2, C-8a) and oxygen (C-8) are shifted downfield. The aliphatic carbons of the ethyl group appear at the expected upfield chemical shifts.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For 3-ethyl-8-quinolinol (Molecular Weight: 173.21 g/mol ), the following key ions are predicted in an electron ionization (EI) mass spectrum.[5][6]

| m/z | Predicted Ion | Interpretation |

| 173 | [M]⁺˙ | Molecular Ion |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 145 | [M - C₂H₄]⁺˙ | Loss of ethene via McLafferty rearrangement |

| 144 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 117 | [M - C₂H₄ - CO]⁺˙ | Subsequent loss of carbon monoxide |

Experimental Protocol: A Robust Method for Analysis

This protocol outlines a general procedure for obtaining a mass spectrum of 3-ethyl-8-quinolinol.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Methodology:

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).

-

Inject a small volume (e.g., 1 µL) into the GC, which will separate the analyte from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

-

Interpretation of the Mass Spectrum

The presence of a strong molecular ion peak at m/z 173 would confirm the molecular weight of 3-ethyl-8-quinolinol. The fragmentation pattern provides valuable structural information. The peak at m/z 158 corresponds to the loss of a methyl group, a common fragmentation for ethyl-substituted compounds. The peak at m/z 144, representing the loss of the entire ethyl group, is also expected to be significant. A potential McLafferty rearrangement could lead to the loss of ethene (28 amu), resulting in a peak at m/z 145. Subsequent loss of carbon monoxide from this fragment could explain the peak at m/z 117, which is a common fragmentation pathway for phenolic compounds.

Conclusion

The comprehensive spectroscopic analysis of 3-ethyl-8-quinolinol, utilizing UV-Vis, NMR, and Mass Spectrometry, provides a detailed and self-validating picture of its molecular structure and electronic properties. The predicted data and outlined protocols in this guide offer a robust framework for the characterization of this and similar quinoline derivatives. Such detailed analysis is a critical and foundational step in the journey of transforming a promising molecule into a valuable therapeutic or material.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).

- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC.

- OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry.

- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.

- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules.

- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.

- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.

- Química Organica.org. (n.d.).

- UNCW Institutional Repository. (n.d.).

- Benchchem. (n.d.).

- Chemistry LibreTexts. (2024, September 26). 15.

- YouTube. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR.

- YouTube. (2024, May 17).

- Gaussian. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian.

- Mestrelab. (n.d.). NMRPredict Server-Based.

- Mestrelab. (n.d.). Download NMR Predict.

- YouTube. (2023, September 11). How to Predict NMR in ChemDraw.

- Mestrelab. (n.d.). Prediction.

- MDPI. (n.d.).

- YouTube. (2023, February 3). predicting likely fragments in a mass spectrum.

- Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?

- Mestrelab Research. (2019, August 9). MestreNova Manual.

- National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Benchchem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemguide. (n.d.).

- Bruker. (n.d.). Mnova Predict | Bruker.

- Chemistry LibreTexts. (2023, August 29).

- Unknown Source. (n.d.).

- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

- ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.

- ChemicalBook. (n.d.).

Sources

An In-depth Technical Guide to Amlodipine Besylate (CAS RN: 111470-99-6)

Editor's Note: The CAS number provided in the query, 111470-98-5, has limited and inconsistent documentation in publicly available chemical databases. It is strongly believed to be a typographical error for the well-documented pharmaceutical compound, Amlodipine Besylate, which is assigned the CAS number 111470-99-6 . This guide will focus on the latter, providing a comprehensive overview of its properties and hazards to best serve the intended scientific audience.

Introduction

Amlodipine besylate is a third-generation dihydropyridine-type calcium channel blocker, widely utilized in clinical practice for the management of hypertension and angina.[1][2][3] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4] Amlodipine's chemical structure, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl 5-methyl ester, monobenzenesulfonate, confers a long elimination half-life, allowing for once-daily dosing.[5][6] This guide provides a detailed examination of its physicochemical properties, associated hazards, and key experimental insights for research and development professionals.

Physicochemical Properties

Amlodipine besylate is a white to off-white crystalline powder.[7] It exhibits solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble in water and ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 111470-99-6 | [1] |

| Molecular Formula | C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S | [8] |

| Molecular Weight | 567.1 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | DMSO: ≥20 mg/mL | [1] |

| IUPAC Name | benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [8] |

Mechanism of Action: L-type Calcium Channel Blockade

Amlodipine's therapeutic effects are derived from its ability to inhibit the influx of extracellular calcium ions through L-type calcium channels. This action is more selective for vascular smooth muscle cells than for cardiomyocytes, which accounts for its potent vasodilatory effects with minimal direct impact on cardiac contractility at therapeutic doses.[4] The binding of amlodipine to the calcium channel is characterized by a gradual onset and offset, contributing to its long duration of action.[4]

Sources

- 1. Amlodipine besylate = 98 HPLC 111470-99-6 [sigmaaldrich.com]

- 2. Amlodipine Besylate | 111470-99-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Amlodipine besylate | CAS#:111470-99-6 | Chemsrc [chemsrc.com]

- 5. moehs.com [moehs.com]

- 6. Amlodipine Besylate | 111470-99-6 | SynZeal [synzeal.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Amlodipine Besylate | C26H31ClN2O8S | CID 60496 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical studies of 3-ethyl-8-quinolinol electronic structure

An In-depth Technical Guide to the Theoretical Study of 3-Ethyl-8-Quinolinol's Electronic Structure

Abstract

8-Quinolinol and its derivatives represent a "privileged scaffold" in chemistry, demonstrating remarkable versatility in applications ranging from organic light-emitting diodes (OLEDs) and fluorescent chemosensors to medicinal agents.[1][2] The electronic properties of the 8-quinolinol core are highly sensitive to structural modifications, making a detailed understanding of these characteristics paramount for designing molecules with tailored functions.[3][4] This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of a specific derivative, 3-ethyl-8-quinolinol. We will explore the causality behind computational choices, detail a self-validating protocol using Density Functional Theory (DFT), and analyze the key electronic descriptors that govern the molecule's reactivity and photophysical properties. The insights presented herein serve as a robust blueprint for researchers aiming to predict and rationalize the behavior of substituted quinolines for advanced material and therapeutic applications.

Introduction: The Significance of the 8-Quinolinol Core

8-Hydroxyquinoline (8-HQ), a bicyclic compound formed by the fusion of a pyridine and a phenol ring, is a potent monoprotic bidentate chelating agent.[4] The proximity of the hydroxyl group to the heterocyclic nitrogen allows it to form stable complexes with a wide array of metal ions.[4][5] This chelation often enhances the molecule's natural fluorescence, a property that has been extensively leveraged in the development of fluorescent sensors for biologically and environmentally significant metal ions like Al³⁺ and Zn²⁺.[1][2] Furthermore, metal complexes of 8-HQ derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are cornerstone materials in OLED technology due to their excellent charge transport and electroluminescent properties.[6]

The introduction of substituents onto the 8-HQ ring system is a powerful strategy for tuning its electronic and, consequently, its functional properties. An alkyl group, such as the ethyl group at the 3-position, can modulate the electron density distribution across the π-system, thereby influencing the molecule's frontier molecular orbitals, reactivity, and absorption/emission characteristics. This guide focuses on elucidating these influences through a rigorous, first-principles theoretical approach.

Theoretical Framework: A DFT-Based Protocol

To probe the electronic structure of 3-ethyl-8-quinolinol, Density Functional Theory (DFT) stands out as the most appropriate computational methodology. It provides an optimal balance between computational cost and accuracy for organic molecules of this size, making it a workhorse in modern computational chemistry.[3] Time-Dependent DFT (TD-DFT) is its essential extension for investigating excited-state properties and simulating electronic spectra.[3]

Rationale for Method Selection

-

Expertise-Driven Choice: The B3LYP hybrid functional is selected for its proven track record in accurately describing the electronic properties of a wide range of organic systems, including heterocyclic compounds.[7]

-

Authoritative Grounding: The Pople-style 6-311++G(d,p) basis set is employed.[3] The inclusion of diffuse functions (++) is crucial for describing the spatial extent of electron density in lone pairs and π-systems, while polarization functions (d,p) account for the non-uniform distortion of electron clouds, which is essential for an accurate description of bonding.[3]

Experimental Protocol: Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of 3-ethyl-8-quinolinol.

-

Structure Preparation: The initial 3D structure of 3-ethyl-8-quinolinol is constructed using molecular modeling software. A plausible starting geometry can be derived from known crystal structures of similar quinoline derivatives.[8]

-

Geometry Optimization: The initial structure is optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory.[3][7] The optimization process systematically alters the geometry to find the conformation with the lowest electronic energy, representing the molecule's most stable state.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[9]

-

Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

-

Excited State Analysis (TD-DFT): To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is performed. This computes the vertical excitation energies and corresponding oscillator strengths for the first several electronic transitions.[3]

-

Solvent Effects: To model a more realistic experimental environment, the calculations (steps 2-5) can be repeated using a solvation model, such as the Polarizable Continuum Model (PCM), with a specified solvent like ethanol or DMSO.[3][10]

Analysis of Core Electronic Properties

The following sections describe the key electronic descriptors derived from the computational protocol and interpret their significance.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[11] The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[12] The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and the energy required for electronic excitation.[3][13]

Impact of the 3-Ethyl Substituent: The ethyl group is a weak electron-donating group (EDG) through an inductive effect. This is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted 8-HQ. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap is predicted to decrease, suggesting a slight red-shift (bathochromic shift) in the absorption spectrum.[11]

Table 1: Predicted FMO Energies and Global Reactivity Descriptors (Note: These are representative values based on literature for similar compounds, calculated at the B3LYP/6-311++G(d,p) level.)

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| 8-Quinolinol[7] | -6.15 | -1.62 | 4.53 | 2.27 | 3.89 |

| 3-Ethyl-8-Quinolinol | -6.08 | -1.59 | 4.49 | 2.25 | 3.93 |

-

Hardness (η): Calculated as (ELUMO - EHOMO)/2, it measures resistance to change in electron distribution. A smaller gap implies lower hardness (greater softness).[12]

-

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, which is invaluable for identifying the reactive sites of a molecule.[3]

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In 3-ethyl-8-quinolinol, these are expected around the nitrogen and oxygen atoms.

-

Blue Regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack. This region is typically found around the hydroxyl proton.

The MEP map provides a visual confirmation of the molecule's charge distribution and its potential for intermolecular interactions, such as hydrogen bonding, which is crucial in biological systems and crystal packing.[14]

Simulated Electronic Absorption Spectrum

TD-DFT calculations allow for the simulation of the UV-Vis spectrum, predicting the absorption maxima (λmax) that correspond to electronic transitions. For quinoline derivatives, the primary absorptions are typically due to π→π* and n→π* transitions within the aromatic system.[15] Comparing the simulated spectrum of 3-ethyl-8-quinolinol with that of the parent 8-HQ allows for a quantitative prediction of the bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift induced by the ethyl group. As suggested by the FMO analysis, a bathochromic shift is anticipated.

Experimental Validation: Bridging Theory and Practice

A cornerstone of trustworthy computational science is the validation of theoretical predictions against empirical data. UV-Vis spectroscopy provides a direct and accessible method to verify the TD-DFT results.

Protocol: UV-Vis Spectroscopic Measurement

-

Synthesis: 3-ethyl-8-hydroxyquinoline can be synthesized via the reaction of o-aminophenol with 2-ethylacrolein in the presence of an acid.[16]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of purified 3-ethyl-8-quinolinol in a spectroscopic grade solvent, such as ethanol.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-600 nm. Use the pure solvent as a reference blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

-

Correlation: Compare the experimental λmax with the value predicted by the TD-DFT calculation (performed using the PCM for ethanol). A close agreement (typically within 10-20 nm) validates the accuracy of the chosen theoretical model.

Conclusion

This guide has detailed a comprehensive and robust theoretical protocol for investigating the electronic structure of 3-ethyl-8-quinolinol. By leveraging DFT and TD-DFT, we can gain profound insights into how substituents modulate the properties of the versatile 8-quinolinol scaffold. The analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential provides a clear picture of the molecule's stability, reactivity, and interaction sites. Furthermore, the simulation of electronic spectra, when correlated with experimental data, establishes a self-validating system that enhances the predictive power of computational models. This integrated theoretical and experimental approach is indispensable for the rational design of novel 8-quinolinol derivatives for targeted applications in materials science, drug development, and analytical chemistry.

References

- BenchChem. (2025). Theoretical studies on 8-hydroxyquinoline electronic structure. BenchChem Technical Support.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.

- SciSpace. (n.d.).

- OMICS International. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Abstract. Research & Reviews: Journal of Chemistry.

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Wiley Online Library. (2014).

- MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.

- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.

- El-Gazzar, A. A., Youssef, M. M., Yaseen, M. A., & Gaafar, A. M. (2019).

- ResearchGate. (2021).

- ResearchGate. (2021).

- Saravanamoorthy, S. N., Sathiyapriya, G., & Sivasakthi, M. (2019). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. International Journal for Research in Applied Science & Engineering Technology.

- SCIRP. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.

- ResearchGate. (2018).

- Patel, K. D., Patel, M. K., & Patel, K. C. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.

- Costa, D., & Boureau, E. (2010). Molecular orbitals of the 8-HQ molecule and derivatives. HOMO at bottom....

- Jeremić, S., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Royal Society of Chemistry. (2024).

- National Center for Biotechnology Information. (2024).

- El-Behery, M., et al. (2020). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI.

- PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline.

- Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.

- ResearchGate. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.

- WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.

- El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports.

- Defense Technical Information Center. (1966).

- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry.

- National Center for Biotechnology Information. (n.d.). 3-Ethyl-8-quinolinecarboxamide. PubChem.

- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.

- National Center for Biotechnology Information. (2015).

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. wuxibiology.com [wuxibiology.com]

- 14. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 15. scirp.org [scirp.org]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Coordination Sites of 3-Ethyl-8-Quinolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinol, also known as oxine, and its derivatives are foundational scaffolds in coordination chemistry and drug development, prized for their robust metal-chelating properties.[1][2][3] This guide provides a detailed examination of the coordination chemistry of a specific derivative, 3-ethyl-8-quinolinol. While preserving the fundamental bidentate nature of the parent molecule, the introduction of an ethyl group at the 3-position introduces nuanced steric and electronic effects that modulate its interaction with metal ions. This document will dissect the primary coordination sites, explore the influence of the 3-ethyl substituent, detail methodologies for characterization, and present a framework for predicting coordination behavior, offering valuable insights for the design of novel therapeutics and functional materials.

The 8-Quinolinol Scaffold: A Privileged Chelator

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound featuring a pyridine ring fused to a phenol ring.[2][4] Its significance as a metal-binding pharmacophore stems from the strategic positioning of a nitrogen atom in the pyridine ring and a hydroxyl group at the 8-position. This arrangement allows 8-HQ to act as a potent, monoprotic bidentate chelating agent, coordinating with a wide array of metal ions.[2][5][6] Upon deprotonation of the hydroxyl group, 8-HQ forms a stable five-membered chelate ring with a metal ion, a conformationally favorable arrangement that drives the formation of metal complexes.[1]

The coordination versatility of 8-HQ has led to its integration into various applications, including:

-

Medicinal Chemistry: As anticancer, neuroprotective, anti-HIV, and antimicrobial agents.[1][3][4]

-

Analytical Chemistry: For the selective detection and quantification of metal ions.[2]

-

Materials Science: In the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors.[2][4]

The derivatization of the 8-HQ core is a common strategy to fine-tune its physicochemical and biological properties. Substituents can alter the ligand's lipophilicity, electronic properties, and steric profile, thereby influencing the stability, geometry, and reactivity of its metal complexes.[7][8]

Primary Coordination Sites of 3-Ethyl-8-Quinolinol

Similar to its parent compound, the primary coordination of 3-ethyl-8-quinolinol with a metal ion (M) occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.

-

Nitrogen Atom (N1): The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring acts as a Lewis base, donating electron density to an empty orbital of the metal ion to form a coordinate covalent bond.

-

Oxygen Atom (O8): The hydroxyl group at the 8-position is acidic and readily deprotonates in the presence of a metal ion to form an alkoxide. This negatively charged oxygen atom then forms a strong coordinate bond with the positively charged metal center.

This bidentate coordination results in the formation of a stable five-membered chelate ring, which is thermodynamically favored due to the chelate effect.

The Influence of the 3-Ethyl Substituent

The introduction of an ethyl group at the 3-position of the 8-quinolinol scaffold, while not directly involved in coordination, exerts significant influence on the ligand's coordination behavior through a combination of steric and electronic effects.

Steric Effects

The ethyl group at the C-3 position is adjacent to the coordinating nitrogen atom. This proximity introduces steric hindrance that can influence:

-

Coordination Geometry: The bulkiness of the ethyl group can distort the ideal geometry of the resulting metal complex. For instance, in an octahedral complex with multiple 3-ethyl-8-quinolinol ligands, the ethyl groups may force a twisting of the ligands relative to each other to minimize steric clash.

-

Metal Ion Selectivity: The steric demands of the 3-ethyl group may favor coordination with smaller metal ions or those with more flexible coordination spheres. Larger metal ions might experience significant steric repulsion, leading to weaker binding or the formation of complexes with lower coordination numbers.

-

Stability of the Complex: While moderate steric hindrance can sometimes enhance complex stability by preventing the close approach of solvent molecules, excessive steric strain can weaken the metal-ligand bonds and decrease the overall stability of the complex.

Electronic Effects

The ethyl group is an electron-donating group (EDG) through induction (+I effect). This has two primary consequences for coordination:

-

Increased Basicity of the Nitrogen Atom: The electron-donating nature of the ethyl group increases the electron density on the pyridine ring, making the nitrogen atom more basic and a stronger Lewis donor. This enhanced donor strength can lead to the formation of more stable metal complexes compared to the unsubstituted 8-quinolinol.

-

Influence on the Acidity of the Hydroxyl Group: The increased electron density on the quinoline ring system can slightly decrease the acidity (increase the pKa) of the 8-hydroxyl group. However, this effect is generally less pronounced than the increased basicity of the nitrogen atom.

The interplay of these steric and electronic effects will ultimately determine the coordination properties of 3-ethyl-8-quinolinol with a given metal ion.

Experimental Characterization of Coordination Sites

A combination of spectroscopic, crystallographic, and computational techniques is employed to unequivocally determine the coordination sites and elucidate the structural and electronic properties of metal complexes of 3-ethyl-8-quinolinol.

Spectroscopic Methods

| Technique | Application | Expected Observations for 3-Ethyl-8-Quinolinol Complexes |

| Infrared (IR) Spectroscopy | To identify the functional groups involved in coordination. | Disappearance or significant shift of the broad O-H stretching band upon deprotonation and coordination. Shifts in the C=N and C-O stretching frequencies of the quinoline ring, indicating the involvement of both N and O atoms in bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To probe the chemical environment of the ligand's protons and carbons upon complexation. | Downfield shifts of the protons and carbons near the coordination sites (especially H2, H4, and C9) due to the deshielding effect of the metal ion. |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the ligand and the metal complex. | Shifts in the π-π* and n-π* transitions of the ligand upon coordination. Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information on:

-

Bond Lengths and Angles: Direct measurement of the M-N and M-O bond lengths and the N-M-O bite angle.

-

Coordination Number and Geometry: Unambiguous determination of the metal ion's coordination environment (e.g., octahedral, square planar, tetrahedral).

-

Intermolecular Interactions: Visualization of how the complexes pack in the solid state, including any hydrogen bonding or π-π stacking interactions.

While no crystal structures for metal complexes of 3-ethyl-8-quinolinol are readily available in the public domain, analysis of related structures, such as those of 8-hydroxyquinoline itself, confirms the bidentate N,O-coordination mode.[1]

Computational Modeling

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and rationalizing the coordination behavior of ligands. For 3-ethyl-8-quinolinol, computational studies can:

-

Model Coordination Geometries: Predict the most stable structures of its metal complexes.

-

Calculate Binding Energies: Quantify the strength of the metal-ligand interaction.

-

Analyze Electronic Structure: Provide insights into the nature of the bonding and the influence of the ethyl group on the electronic properties of the complex.

Experimental Protocols

Synthesis of a Generic Metal Complex of 3-Ethyl-8-Quinolinol

This protocol provides a general procedure for the synthesis of a metal (II) complex. The specific metal salt and solvent may need to be optimized.

-

Ligand Solution: Dissolve one equivalent of 3-ethyl-8-quinolinol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Metal Salt Solution: In a separate flask, dissolve 0.5 equivalents of a metal (II) salt (e.g., acetate, chloride, or nitrate) in a minimal amount of the same solvent or water.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

-

pH Adjustment (if necessary): For some metal ions, the pH may need to be adjusted to facilitate the deprotonation of the hydroxyl group. A dilute solution of a non-coordinating base (e.g., NaOH or NH₄OH) can be added dropwise until a precipitate forms.

-

Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether.

-

Drying: The complex is dried under vacuum.

Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized 3-ethyl-8-quinolinol metal complex.

Caption: Experimental workflow for the synthesis and characterization of 3-ethyl-8-quinolinol metal complexes.

Predicted Coordination Behavior and Applications

Based on the analysis of its structural and electronic features, the coordination chemistry of 3-ethyl-8-quinolinol is expected to be rich and varied. The enhanced donor capacity of the nitrogen atom suggests that it will form stable complexes with a wide range of transition metals, lanthanides, and main group metals. The steric bulk of the ethyl group may be exploited to control the coordination number and geometry of the resulting complexes, potentially leading to novel catalytic or material properties.

In the context of drug development, the increased lipophilicity imparted by the ethyl group could enhance the cell permeability of its metal complexes. This, combined with the inherent biological activity of the 8-quinolinol scaffold, makes 3-ethyl-8-quinolinol an attractive ligand for the design of new metallodrugs with improved pharmacokinetic profiles.

Conclusion

3-Ethyl-8-quinolinol is a compelling ligand that builds upon the well-established coordination chemistry of 8-hydroxyquinoline. Its primary coordination sites are the quinoline nitrogen and the deprotonated 8-hydroxyl oxygen, leading to the formation of stable bidentate chelates. The 3-ethyl substituent introduces important steric and electronic modifications that are predicted to enhance the basicity of the coordinating nitrogen and introduce steric control around the metal center. These features make 3-ethyl-8-quinolinol a promising candidate for applications in medicinal chemistry, catalysis, and materials science, warranting further experimental investigation into its coordination behavior with a diverse range of metal ions.

References

- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC - NIH. (n.d.).

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]

-

(2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(32), no-no. [Link]

-

Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

-

(2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Future Medicinal Chemistry, 9(1), 125-144. [Link]

-

(2023). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. New Journal of Chemistry, 47(25), 11846-11858. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]

-

(2010). Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines. Tetrahedron, 66(29), 5438-5444. [Link]

-

(2021). Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. Transition Metal Chemistry, 46(6), 425-436. [Link]

-

(2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(44), 16043-16049. [Link]

Sources

- 1. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

preliminary biological activity screening of 3-ethyl-8-hydroxyquinoline

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 3-Ethyl-8-hydroxyquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This guide provides a comprehensive framework for the preliminary biological activity screening of a novel derivative, 3-ethyl-8-hydroxyquinoline. We move beyond simple protocols to explore the scientific rationale behind experimental design, ensuring the generation of robust, reproducible, and meaningful data. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of new 8-HQ analogues.

Introduction: The Rationale for Screening 3-Ethyl-8-hydroxyquinoline

8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating properties.[4][5] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate ligand capable of sequestering essential metal ions like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][5] This disruption of metal homeostasis is a primary mechanism behind their biological activity, as it can inhibit metalloenzymes crucial for pathogen survival or cancer cell proliferation.[4][6]

The introduction of an ethyl group at the C-3 position of the 8-HQ scaffold is a strategic modification. This substituent can influence the molecule's lipophilicity, steric profile, and electronic properties. These changes may, in turn, alter its membrane permeability, target engagement, and overall pharmacological profile compared to the parent compound. Therefore, a systematic preliminary screening of 3-ethyl-8-hydroxyquinoline is a critical first step in defining its potential as a therapeutic lead compound.

This guide outlines a tiered screening cascade designed to efficiently assess its primary antibacterial, antifungal, and anticancer activities.

The Screening Cascade: A Strategic Workflow

A logical, stepwise approach is essential for the efficient evaluation of a new chemical entity. The workflow begins with fundamental antimicrobial assays before proceeding to more complex cell-based anticancer screening.

Caption: High-level workflow for preliminary biological screening.

Part I: Antibacterial Activity Screening

The objective is to determine the Minimum Inhibitory Concentration (MIC) of 3-ethyl-8-hydroxyquinoline against a representative panel of pathogenic bacteria. The broth microdilution method is a standardized and widely accepted technique.[7]

Rationale and Experimental Design

-

Bacterial Panel: The panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to assess the spectrum of activity. The differing cell wall structures of these bacteria present distinct permeability barriers. Including antibiotic-resistant strains, such as Methicillin-Resistant S. aureus (MRSA), is highly valuable for identifying compounds that can overcome existing resistance mechanisms.[7]

-

Methodology: The broth microdilution assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that provides a clear endpoint (the MIC value).

-

Controls (Self-Validation):

-

Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin, Gentamicin) to confirm the susceptibility of the bacteria and the validity of the assay setup.

-

Negative Control: Media with bacteria but no compound, to ensure robust bacterial growth.

-

Solvent Control: Media with bacteria and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to ensure the solvent itself has no inhibitory effect.

-

Sterility Control: Media only, to check for contamination.

-

Detailed Protocol: Broth Microdilution Assay (CLSI Guidelines)

-

Preparation: Prepare a 10 mg/mL stock solution of 3-ethyl-8-hydroxyquinoline in sterile DMSO. All subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-